molecular formula C18H26N2O4 B13739798 Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate CAS No. 19716-83-7

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Cat. No.: B13739798
CAS No.: 19716-83-7
M. Wt: 334.4 g/mol
InChI Key: RGPONSTXZJSEGK-UHFFFAOYSA-N
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Description

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of hexanoic acid and indole, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of hexanoic acid with 3-(2-aminoethyl)indole. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:

Comparison with Similar Compounds

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can be compared with other indole derivatives such as:

What sets this compound apart is its unique combination of hexanoic acid and indole, which may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

19716-83-7

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[2-(1H-indol-5-yloxy)-2-oxoethyl]hexylazanium;acetate

InChI

InChI=1S/C16H22N2O2.C2H4O2/c1-2-3-12(6-8-17)10-16(19)20-14-4-5-15-13(11-14)7-9-18-15;1-2(3)4/h4-5,7,9,11-12,18H,2-3,6,8,10,17H2,1H3;1H3,(H,3,4)

InChI Key

RGPONSTXZJSEGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC[NH3+])CC(=O)OC1=CC2=C(C=C1)NC=C2.CC(=O)[O-]

Origin of Product

United States

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